
2-((((4,5-Dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((((4,5-Dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acid is a complex organic compound that features a combination of aromatic, nitro, and oxazole functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((4,5-Dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acid typically involves multi-step organic reactions. The starting materials often include 4,5-dimethoxy-2-nitrobenzyl alcohol, which undergoes protection and functional group transformations to introduce the oxazole and propanoic acid moieties. Common reaction conditions may involve the use of protecting groups, catalysts, and specific temperature and pH controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize waste. Advanced purification techniques, such as chromatography or crystallization, would be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-((((4,5-Dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The aromatic ring can undergo electrophilic substitution reactions.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions on the oxazole ring could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-((((4,5-Dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((((4,5-Dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acid can be compared with other compounds that have similar structural features, such as:
- 4,5-Dimethoxy-2-nitrobenzyl derivatives
- Oxazole-containing amino acids
- Nitroaromatic compounds
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C16H17N3O9 |
|---|---|
Peso molecular |
395.32 g/mol |
Nombre IUPAC |
2-[(4,5-dimethoxy-2-nitrophenyl)methoxycarbonylamino]-3-(1,3-oxazol-5-yl)propanoic acid |
InChI |
InChI=1S/C16H17N3O9/c1-25-13-3-9(12(19(23)24)5-14(13)26-2)7-27-16(22)18-11(15(20)21)4-10-6-17-8-28-10/h3,5-6,8,11H,4,7H2,1-2H3,(H,18,22)(H,20,21) |
Clave InChI |
GWNJHMYINKSEEI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)COC(=O)NC(CC2=CN=CO2)C(=O)O)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Phenyl-2-[[3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12505687.png)
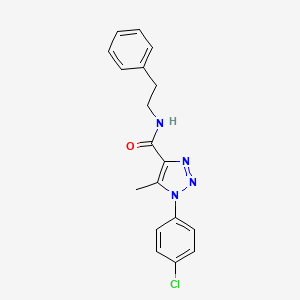

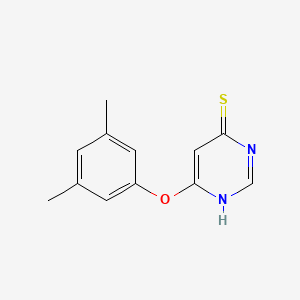

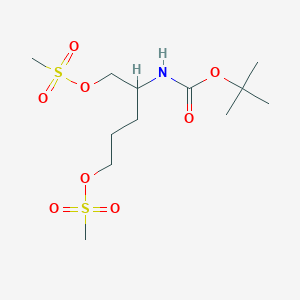
![N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[(7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl)amino]-3-methoxybenzamide](/img/structure/B12505723.png)
![prop-2-en-1-yl 5-amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoate hydrochloride](/img/structure/B12505736.png)
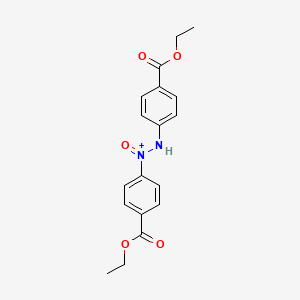
![2-amino-6-[2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile](/img/structure/B12505742.png)
![2-{1-[(1-Hydroxy-3-phenylpropan-2-YL)amino]ethylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B12505759.png)
![3-Ethyl-5-({4-[methyl(phenyl)amino]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12505760.png)
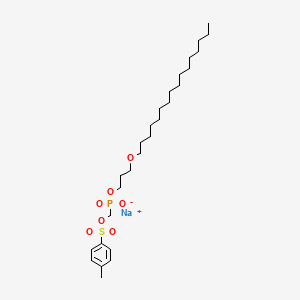
![3-[3-(2-bromophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B12505776.png)
